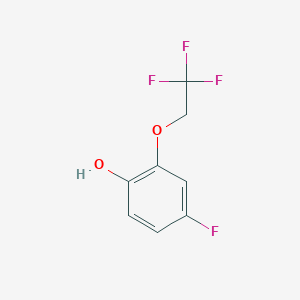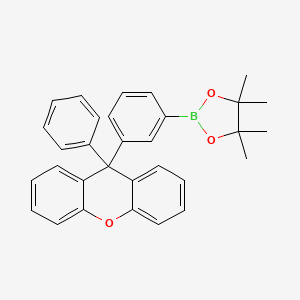
4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable diol under dehydrating conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale batch reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors is also becoming more common to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.
Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Boronic esters are extensively used in organic synthesis for the formation of carbon-carbon bonds. They are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.
Biology
In biological research, boronic esters are used as enzyme inhibitors and in the design of sensors for detecting carbohydrates and other biomolecules.
Medicine
Boronic esters have applications in medicinal chemistry, particularly in the development of proteasome inhibitors for cancer therapy.
Industry
In the industrial sector, boronic esters are used in the production of polymers and as intermediates in the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic ester to the palladium catalyst. This process is followed by reductive elimination to form the desired biaryl product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 9-Phenyl-9H-xanthene
Uniqueness
4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the properties of boronic esters with the stability and reactivity of the xanthene moiety. This makes it particularly useful in specialized synthetic applications where both stability and reactivity are required.
Eigenschaften
Molekularformel |
C31H29BO3 |
|---|---|
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[3-(9-phenylxanthen-9-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H29BO3/c1-29(2)30(3,4)35-32(34-29)24-16-12-15-23(21-24)31(22-13-6-5-7-14-22)25-17-8-10-19-27(25)33-28-20-11-9-18-26(28)31/h5-21H,1-4H3 |
InChI-Schlüssel |
BNGUOQJQPNYTON-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



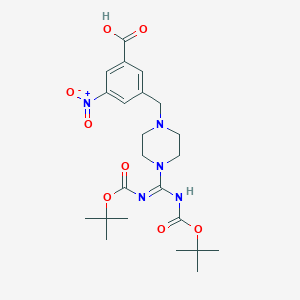
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)

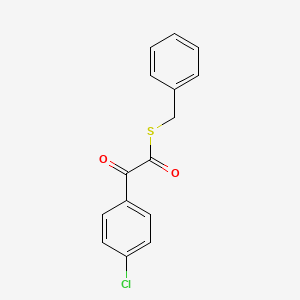
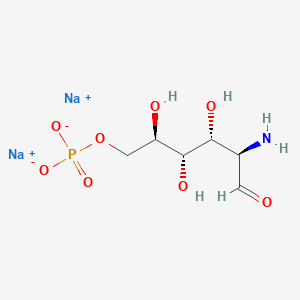

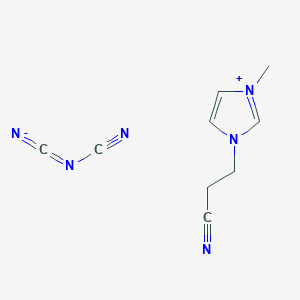
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
